Cas no 1329792-51-9 (4-Aminophenazone-d3)

4-Aminophenazone-d3(4-アミノフェナゾン-d3)は、安定同位体で標識された化合物であり、主に薬物代謝研究や臨床試験における内部標準物質として使用されます。この化合物は、非ステロイド性抗炎症薬(NSAIDs)の代謝産物である4-アミノフェナゾンの重水素(デューテリウム)置換体であり、質量分析(LC-MS/MS)などの分析手法において高い感度と精度を提供します。その安定同位体標識により、サンプルマトリックスからの干渉を低減し、再現性のある定量分析が可能となります。医薬品開発やトキシコロジー研究における信頼性の高いデータ取得に貢献します。

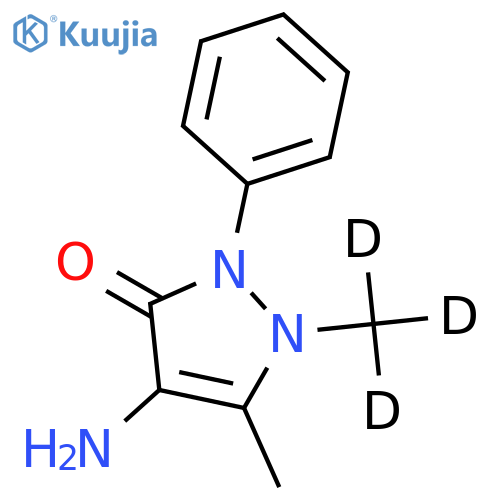

4-Aminophenazone-d3 structure

商品名:4-Aminophenazone-d3

CAS番号:1329792-51-9

MF:C11H13N3O

メガワット:206.258907079697

CID:1064537

4-Aminophenazone-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-480348-2.5 mg |

4-Aminophenazone-d3, |

1329792-51-9 | 2.5 mg |

¥2,708.00 | 2023-07-11 | ||

| TRC | A621002-2.5mg |

4-Aminophenazone-d3 |

1329792-51-9 | 2.5mg |

$ 219.00 | 2023-04-19 | ||

| A2B Chem LLC | AE39901-2.5mg |

4-AMinophenazone-d3 |

1329792-51-9 | 2.5mg |

$334.00 | 2024-04-20 | ||

| A2B Chem LLC | AE39901-25mg |

4-AMinophenazone-d3 |

1329792-51-9 | 25mg |

$1704.00 | 2024-04-20 | ||

| TRC | A621002-25mg |

4-Aminophenazone-d3 |

1329792-51-9 | 25mg |

$ 1654.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-480348-2.5mg |

4-Aminophenazone-d3, |

1329792-51-9 | 2.5mg |

¥2708.00 | 2023-09-05 | ||

| ChemScence | CS-0203657-25mg |

Ampyrone-d3 |

1329792-51-9 | 25mg |

$0.0 | 2022-04-27 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874073-5mg |

4-Aminophenazone-d3 |

1329792-51-9 | AR | 5mg |

¥3,406.00 | 2022-09-03 |

4-Aminophenazone-d3 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

1329792-51-9 (4-Aminophenazone-d3) 関連製品

- 83-07-8(Ampyrone)

- 83-15-8(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide)

- 3615-24-5(Ramifenazone)

- 58-15-1(4-Dimethylamino Antipyrine)

- 885-11-0(4-Nitrosoantipyrine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量